2-fluoro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide
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Overview
Description
2-Fluoro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The fluorine and hydroxyl groups are introduced through specific halogenation and hydroxylation reactions, respectively. The methoxy group is added using methylation techniques. The final step involves the coupling of the benzamide core with the 5-methoxy-1,3-dimethylpyrazol-4-yl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-fluoro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 2-fluoro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Chloro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide
2-Bromo-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide
2-Fluoro-6-methoxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide
Uniqueness: 2-Fluoro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro- and bromo- analogs
Properties
IUPAC Name |
2-fluoro-6-hydroxy-N-(5-methoxy-1,3-dimethylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-7-11(13(20-3)17(2)16-7)15-12(19)10-8(14)5-4-6-9(10)18/h4-6,18H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUBVCARVBGZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)C2=C(C=CC=C2F)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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